molecular formula C11H8O B11920046 7H-Indeno[5,6-b]furan CAS No. 3573-32-8

7H-Indeno[5,6-b]furan

Cat. No.: B11920046
CAS No.: 3573-32-8
M. Wt: 156.18 g/mol
InChI Key: AYPVNGCJIWDWIJ-UHFFFAOYSA-N
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Description

7H-Indeno[5,6-b]furan is a heterocyclic compound with the molecular formula C11H8O. It is characterized by a fused ring structure that includes both indene and furan moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Indeno[5,6-b]furan typically involves multicomponent reactions (MCRs). One efficient method includes the reaction of diketene and ninhydrin (indane-1,2,3-trione) with primary amines. This process is notable for its operational simplicity, tolerance of various functional groups, and the ability to proceed under uncatalyzed conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable multicomponent reactions that can be adapted for large-scale synthesis. The use of commercially available or easily accessible starting materials makes this process feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7H-Indeno[5,6-b]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

7H-Indeno[5,6-b]furan has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 7H-Indeno[5,6-b]furan involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 7H-Indeno[5,6-b]furan is unique due to its specific ring fusion pattern and the presence of both indene and furan moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

3573-32-8

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

7H-cyclopenta[f][1]benzofuran

InChI

InChI=1S/C11H8O/c1-2-8-6-10-4-5-12-11(10)7-9(8)3-1/h1-2,4-7H,3H2

InChI Key

AYPVNGCJIWDWIJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=C3C(=C2)C=CO3

Origin of Product

United States

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